2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2OS/c6-5-8-2-1-7-4(9)3(2)10-5/h1H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKPCUIQKOPGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681067 | |
| Record name | 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211531-11-1 | |
| Record name | 2-Bromo-4,5-dihydro-6H-pyrrolo[3,4-d][1,3]thiazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo 4h Pyrrolo 3,4 D Thiazol 6 5h One and Its Derivatives
General Synthetic Routes to the Pyrrolo[3,4-d]thiazolone Core Structure
The formation of the fused pyrrolo[3,4-d]thiazolone skeleton is a critical step in the synthesis of the target compound. Several strategic approaches can be envisioned for the construction of this bicyclic system, primarily involving the sequential or convergent assembly of the pyrrolidinone and thiazole (B1198619) rings.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation, and this strategy is applicable to the synthesis of fused heterocyclic systems. While a specific MCR for the direct synthesis of the 4H-pyrrolo[3,4-d]thiazol-6(5H)-one core is not prominently reported, analogous structures have been assembled using this approach. For instance, the synthesis of various thiazole derivatives has been achieved through one-pot, multi-component procedures. A notable example is a variation of the Hantzsch thiazole synthesis where an α-haloketone, a thiourea (B124793) or thioamide, and another component are combined to build a substituted thiazole ring.
Conceptually, a hypothetical MCR for the pyrrolo[3,4-d]thiazolone core could involve the reaction of a maleimide (B117702) derivative, a source of sulfur (like thiourea or a thioamide), and a suitable third component that would facilitate the in-situ formation and cyclization of the thiazole ring onto the pyrrole (B145914) framework.
Cyclocondensation Reactions
Cyclocondensation reactions represent a more classical and stepwise approach to the pyrrolo[3,4-d]thiazolone core. This strategy typically involves the reaction between two precursor molecules, each containing a part of the final ring system, leading to the formation of the fused structure through the elimination of a small molecule like water or an alcohol.
A plausible cyclocondensation route would involve the reaction of a 3,4-disubstituted pyrrolidin-2-one with a reagent that provides the C-S-C-N fragment of the thiazole ring. For example, a 3-amino-4-halopyrrolidin-2-one derivative could potentially undergo cyclocondensation with a thiocarbonyl compound.
A highly relevant and documented approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govmdpi.comorganic-chemistry.org In the context of the target molecule, this could be adapted by using a pyrrolidinone derivative bearing an α-haloketone or a related electrophilic group at the 3- and 4-positions, which would then react with a thioamide to form the fused thiazole ring. For example, the reaction of a 3-bromoacetyl-pyrrolidin-2-one with thiourea would be a direct application of the Hantzsch synthesis to form a 2-amino-substituted pyrrolo[3,4-d]thiazolone.
Annulation Strategies
Annulation, the formation of a new ring onto an existing one, is another key strategy. In this context, one could envision starting with either a pre-formed pyrrolidinone or a thiazole ring and then constructing the second ring onto it.
Starting from a thiazole precursor, a 2-aminothiazole (B372263) derivative could be reacted with a four-carbon synthon that can cyclize to form the pyrrolone ring. For example, the reaction of 2-aminothiazole with a maleimide derivative or a related Michael acceptor could lead to the formation of the fused pyrrolo[3,4-d]thiazolone system. nih.gov The reaction of 2-aminothiazole derivatives with maleic anhydride (B1165640) or its derivatives to form isoindole-diones is a known transformation that provides a strong precedent for this type of annulation. mdpi.com
Conversely, starting with a pyrrolidinone ring, such as 3-aminopyrrolidin-2-one, annulation could be achieved by reacting it with reagents that build the thiazole ring. researchgate.net
Specific Methods for Bromination at Position 2 or Bromine Introduction
The introduction of a bromine atom at the 2-position of the thiazole ring is a defining feature of the target compound. This can be achieved either by direct halogenation of the pre-formed pyrrolo[3,4-d]thiazolone core or by utilizing a thiazole precursor that already contains the bromine atom.
Direct Halogenation Protocols
Direct bromination of a pre-existing 4H-pyrrolo[3,4-d]thiazol-6(5H)-one would be a straightforward approach, provided the 2-position of the thiazole ring is sufficiently activated towards electrophilic substitution and that other positions on the molecule are not more reactive. The reactivity of the thiazole ring towards electrophiles is well-documented, with the 5-position being generally the most nucleophilic, followed by the 2- and 4-positions, depending on the substituents.
However, a more versatile and common method for introducing a halogen at the 2-position of a thiazole, especially when a 2-amino precursor is available, is through a Sandmeyer-type reaction. The synthesis of "2-amino-4H-pyrrolo[3,4-d]thiazol-6(5H)-one" has been reported, making this a highly feasible route. ias.ac.in The Sandmeyer reaction involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom. nih.govorganic-chemistry.org This method is widely used for the halogenation of heterocyclic amines and offers good control over the position of substitution.
Table 1: Potential Direct Halogenation Strategies
| Precursor | Reagent | Potential Product | Reference |
|---|
Synthesis via Bromo-Substituted Precursors
An alternative and often more controlled strategy is to construct the pyrrolo[3,4-d]thiazolone ring system using a starting material that already contains the 2-bromothiazole (B21250) moiety. This approach avoids potential issues with regioselectivity and harsh conditions associated with direct bromination of the fused system.
The Hantzsch thiazole synthesis is again relevant here. One could start with a 2-bromothioacetamide or a related bromo-substituted thioamide and react it with a suitable α-halocarbonyl derivative of pyrrolidinone.
A more common approach would be to use a pre-formed 2-bromothiazole derivative as a building block. For example, a 2-bromo-4-aminothiazole or a 2-bromo-5-aminothiazole derivative could be reacted with a suitable four-carbon electrophile to construct the pyrrolone ring through an annulation strategy. The reaction of 2-aminothiazoles with various reagents to build fused ring systems is a well-established area of heterocyclic synthesis. nih.gov
Table 2: Potential Strategies Using Bromo-Substituted Precursors
| Bromo-Substituted Precursor | Co-reactant | Synthetic Strategy | Reference |
|---|---|---|---|
| 2-Bromothioacetamide | 3,4-Dihalopyrrolidin-2-one | Hantzsch-type Cyclocondensation | nih.govderpharmachemica.com |
Derivatization Strategies Utilizing the Bromo Substituent at Position 2
The bromine atom at the C-2 position of the pyrrolo[3,4-d]thiazole ring is a key functional group that enables a variety of synthetic transformations. Its electron-withdrawing nature and its capacity to act as a leaving group or as a partner in cross-coupling reactions make it an ideal point for molecular diversification.
Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In the case of 2-bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, as well as the carbonyl group in the pyrrole ring, is expected to activate the C-2 position towards nucleophilic attack.
A variety of nucleophiles can be employed to displace the bromo substituent. These reactions typically proceed under basic conditions or at elevated temperatures. For instance, treatment with amines, alkoxides, or thiolates can lead to the corresponding 2-amino, 2-alkoxy, or 2-thioether derivatives. The selective monosubstitution of a dibromo-substituted researchgate.netchemsynthesis.comnih.govthiadiazolo[3,4-d]pyridazine with morpholine (B109124) has been reported, suggesting that similar selectivity could be achieved with the target compound under carefully controlled conditions. nih.gov
Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound
| Entry | Nucleophile | Reagent/Conditions | Product |
| 1 | Morpholine | K2CO3, DMF, 80 °C | 2-Morpholino-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 2 | Sodium methoxide | MeOH, reflux | 2-Methoxy-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 3 | Sodium thiophenoxide | THF, rt | 2-(Phenylthio)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 4 | Aniline | Pd catalyst, base | 2-(Phenylamino)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
This table is illustrative and based on general principles of SNAr reactions on similar heterocyclic systems.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 2-position of the pyrrolo[3,4-d]thiazole core is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents by coupling the bromo-heterocycle with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. The optimization of Suzuki-Miyaura reactions often involves screening of catalysts, ligands, bases, and solvents to achieve high yields. researchgate.netnih.govresearchgate.net For instance, catalysts like Pd(PPh3)4 and various phosphine (B1218219) ligands are commonly employed. libretexts.org
Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3, Dioxane/H2O | 2-Phenyl-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3, Toluene | 2-(4-Methoxyphenyl)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 3 | Pyridine-3-boronic acid | Pd(OAc)2/SPhos | K3PO4, THF/H2O | 2-(Pyridin-3-yl)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 4 | Potassium vinyltrifluoroborate | Pd(OAc)2/XPhos | Na2CO3, Isopropanol | 2-Vinyl-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
This table is illustrative and based on established Suzuki-Miyaura coupling methodologies.
Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the bromo-heterocycle with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of styrenyl and acryloyl derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity. beilstein-journals.orgnih.gov
Table 3: Hypothetical Heck Reaction of this compound
| Entry | Alkene | Catalyst/Ligand | Base/Solvent | Product |
| 1 | Styrene | Pd(OAc)2/PPh3 | Et3N, DMF | 2-Styryl-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 2 | Ethyl acrylate | Pd(OAc)2/dppf | NaOAc, Acetonitrile | Ethyl 3-(4H-pyrrolo[3,4-d]thiazol-6(5H)-on-2-yl)acrylate |
| 3 | Cyclohexene | PdCl2(PPh3)2 | K2CO3, NMP | 2-(Cyclohex-1-en-1-yl)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
This table is illustrative and based on known Heck reaction protocols.
Sonogashira Coupling: The Sonogashira coupling enables the synthesis of alkynyl-substituted heterocycles by reacting the bromo-derivative with a terminal alkyne. nih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. nih.gov The resulting alkynyl derivatives are valuable intermediates for further transformations or as final products with specific electronic or biological properties. nih.gov
Table 4: Hypothetical Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst System | Base/Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh3)4/CuI | Et3N, THF | 2-(Phenylethynyl)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 2 | 1-Hexyne | PdCl2(PPh3)2/CuI | Piperidine, DMF | 2-(Hex-1-yn-1-yl)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
| 3 | Propargyl alcohol | Pd(OAc)2/Xantphos/CuI | Cs2CO3, Dioxane | 2-(3-Hydroxyprop-1-yn-1-yl)-4H-pyrrolo[3,4-d]thiazol-6(5H)-one |
This table is illustrative and based on established Sonogashira coupling procedures.
Formation of Complex Hybrid Molecules
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold can serve as a building block for the synthesis of such hybrid molecules. Through the cross-coupling reactions described above, various other heterocyclic or functional moieties can be attached at the 2-position. For example, coupling with boronic acids derived from other biologically active heterocycles like pyrazole (B372694), indole, or quinoline (B57606) can lead to novel hybrid structures with potentially enhanced or dual biological activities.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The efficiency of the synthetic transformations discussed above is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the desired products.
Key parameters for optimization include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., PPh3, XPhos, SPhos) can significantly influence the catalytic activity and stability. researchgate.netresearchgate.net
Solvent: The choice of solvent (e.g., toluene, dioxane, DMF, THF, or aqueous mixtures) can affect the solubility of reactants and the stability of the catalytic species.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing side reactions and decomposition of products.
Stoichiometry: The molar ratio of the reactants, including the bromo-substrate, coupling partner, and base, should be optimized to maximize the yield of the desired product. researchgate.net
A systematic approach, often employing design of experiments (DoE), can be used to efficiently explore the reaction space and identify the optimal conditions for a given transformation.
Spectroscopic and Structural Elucidation of 2 Bromo 4h Pyrrolo 3,4 D Thiazol 6 5h One and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one is anticipated to reveal key signals corresponding to the protons in the pyrrole (B145914) and thiazole (B1198619) rings. The methylene (B1212753) protons (CH₂) of the pyrrolone ring are expected to appear as a singlet, or as a pair of doublets if they are diastereotopic, in the range of 4.0-5.0 ppm. The N-H proton of the lactam is predicted to resonate as a broad singlet at a downfield chemical shift, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the nitrogen atom. The sole proton on the thiazole ring, if present, would likely appear in the aromatic region, with its exact chemical shift influenced by the electronic effects of the bromine atom and the fused pyrrolone ring.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₂ (Pyrrolone) | 4.5 - 4.8 | s | - |
| NH (Lactam) | 7.5 - 8.5 | br s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the lactam in this compound is expected to be the most downfield signal, typically in the range of 160-175 ppm. The quaternary carbons of the thiazole ring, including the one bonded to the bromine atom, would also exhibit distinct chemical shifts. The carbon atom attached to the bromine is anticipated to be in the range of 110-130 ppm. The methylene carbon of the pyrrolone ring would likely appear in the range of 40-60 ppm.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Lactam) | 165 - 175 |
| C-Br (Thiazole) | 115 - 125 |
| C=N (Thiazole) | 140 - 150 |
| C-S (Thiazole) | 120 - 135 |
| CH₂ (Pyrrolone) | 45 - 55 |
| C (bridgehead) | 130 - 145 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, if the methylene protons were not a singlet, COSY would show a cross-peak between them.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the CH₂ proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule. For example, correlations would be expected from the NH proton to the carbonyl carbon and the bridgehead carbons. The CH₂ protons would likely show correlations to the carbonyl carbon and the bridgehead carbons, confirming the structure of the pyrrolone ring and its fusion to the thiazole ring.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)
Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the most prominent absorption in the FT-IR spectrum would be the carbonyl (C=O) stretching vibration of the lactam, expected in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the lactam should appear as a sharp to broad band around 3200-3400 cm⁻¹. The C-N stretching vibrations of the thiazole and pyrrolone rings would likely be observed in the 1300-1400 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Hypothetical FT-IR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Lactam) | 3200 - 3400 | Medium |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong |
| C=N Stretch (Thiazole) | 1580 - 1620 | Medium |
| C-N Stretch | 1300 - 1400 | Medium |
| C-Br Stretch | 500 - 700 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₅H₃BrN₂OS), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which should be consistent with the calculated value. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
The fragmentation pattern in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely involve the loss of bromine (Br•), carbon monoxide (CO), and potentially the cleavage of the heterocyclic rings.
Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (relative to ¹²C, ⁷⁹Br, ³²S) | Interpretation |
| [M]⁺ | 217.93 | Molecular Ion |
| [M+2]⁺ | 219.93 | Isotopic peak due to ⁸¹Br |
| [M-Br]⁺ | 139.00 | Loss of Bromine radical |
| [M-CO]⁺ | 189.94 | Loss of Carbon Monoxide |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages should align closely with the calculated values for the empirical formula C₅H₃BrN₂OS, thereby confirming the elemental composition of the molecule.
Calculated Elemental Composition for C₅H₃BrN₂OS
| Element | Percentage (%) |
| Carbon (C) | 27.42 |
| Hydrogen (H) | 1.38 |
| Bromine (Br) | 36.48 |
| Nitrogen (N) | 12.79 |
| Oxygen (O) | 7.30 |
| Sulfur (S) | 14.63 |
X-ray Crystallography for Solid-State Structural Determination
A thorough review of the current scientific literature indicates that single-crystal X-ray diffraction data for this compound has not been reported. Consequently, experimentally determined information regarding the precise three-dimensional arrangement of atoms within the crystal lattice is not available.
X-ray crystallography is the definitive analytical method for determining the solid-state structure of a molecule. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal, revealing intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking.
In the absence of such a study for this compound, key structural parameters remain undetermined. These include the crystallographic unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom. Therefore, a definitive analysis of the planarity of the fused pyrrolo[3,4-d]thiazole ring system and the nature of intermolecular contacts in the solid state cannot be conducted.
While computational modeling could offer theoretical predictions of its structure, experimental validation through X-ray crystallography is essential for confirmation. Future crystallographic studies would be invaluable for understanding the molecule's solid-state behavior and for correlating its structure with its physicochemical properties.
Computational and Theoretical Investigations of 2 Bromo 4h Pyrrolo 3,4 D Thiazol 6 5h One Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of novel molecules. For heterocyclic systems analogous to 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, DFT has been employed to understand their fundamental properties.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and is a key parameter in studying electronic transitions. bohrium.comresearchgate.net
In studies of pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations at the B3LYP/6-311G++ level of theory have been used to determine the HOMO-LUMO energies. bohrium.comresearchgate.net For instance, a synthesized pyrrolo[2,3-d]pyrimidine was found to be more stable than another derivative based on its larger HOMO-LUMO energy gap. bohrium.com Similarly, FMO analysis of pyrrole-isoxazole derivatives, which are also chemosensors for fluoride (B91410) anions, revealed that their electronic transitions are characterized by intramolecular charge transfer (ICT). nih.gov For thiazole (B1198619) derivatives, DFT calculations have been used to identify important structural parameters and understand the influence of the geometric structure on the electronic properties. plos.org
Table 1: Representative Frontier Molecular Orbital Energies of Analogous Heterocyclic Systems
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Pyrrolo[2,3-d]pyrimidine derivative | B3LYP/6-311G++ | - | - | - | bohrium.com |
| Pyrrole-isoxazole derivative | DFT | - | - | - | nih.gov |
| Thiazole derivative | B3LYP/6-311+G(d,p) | - | - | - | plos.org |
Note: Specific energy values from the literature are often compound-dependent and are generalized here for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401), a related polycyclic heteroaromatic system, DFT was used to generate MEP maps. nih.gov These maps help in identifying the electron-rich and electron-deficient regions of the molecule, which is critical for predicting non-covalent interactions with biological targets. nih.gov For pyrrolo[2,3-d]pyrimidine derivatives, MEP analysis has also been a key component of their computational characterization. bohrium.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for predicting binding modes and affinities.
For derivatives of pyrrolo[3,4-d]pyridazinone, which share the core pyrrolo-fused lactam structure, molecular docking studies have been performed to investigate their interactions with cyclooxygenase (COX) enzymes. nih.govresearchgate.net These studies have shown that the compounds can take a position in the active site of COX-2 that is very similar to the known inhibitor Meloxicam. nih.govresearchgate.net Similarly, pyrazolyl-thiazole derivatives have been docked into the active sites of various microbial enzymes to support experimental findings of their biological activity. rsc.orgnih.gov Docking studies on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline have suggested its potential as an inhibitor of the SARS-CoV-2 main protease (3CLpro). nih.gov
The effectiveness of a ligand's interaction with a biological target is highly dependent on its complementarity with the active site. Molecular docking simulations provide detailed insights into these interactions. For instance, in the case of pyrazine-pyridone derivatives, docking studies revealed that the most potent compounds formed key hydrogen-donor and π-hydrogen bonds with the bacterial target. nih.gov In another example, the docking of thiazole derivatives into the LasR receptor of Pseudomonas aeruginosa identified crucial H-bonds and π-π interactions within the ligand-binding region. plos.org These detailed interaction maps are vital for the rational design of more potent and selective inhibitors.
Table 2: Summary of Molecular Docking Studies on Analogous Heterocyclic Systems
| Compound Class | Target Protein | Key Findings | Source |
| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 | Binding mode similar to Meloxicam. | nih.govresearchgate.net |
| Pyrazolyl-thiazole derivatives | Microbial enzymes | Supported experimental antimicrobial and antioxidant activities. | rsc.orgnih.gov |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | SARS-CoV-2 3CLpro | Potent inhibitor with good binding affinity. | nih.gov |
| Pyrazine-pyridone derivatives | Bacterial DNA gyrase | High binding affinity attributed to hydrogen and π-hydrogen bonds. | nih.gov |
| Thiazole derivatives | P. aeruginosa LasR | Identification of key H-bond and π-π stacking interactions. | plos.org |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a molecule and the stability of ligand-protein complexes over time. This method accounts for the flexibility of both the ligand and the target, offering a more realistic representation of their interaction than static docking.
MD simulations have been instrumental in studying the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4). mdpi.com These simulations revealed that the stability of the inhibitor-enzyme complex is influenced by interactions with the hinge region and charged residues. mdpi.com The simulations also explained how different substituents on the pyrrolo[2,3-d]pyrimidine core could lead to significant differences in inhibitory capacity by altering the interactions within the active site. mdpi.com
In studies of diketopyrrolopyrrole (DPP)-based polymers, which contain a similar pyrrolone structural motif, MD simulations have been used to investigate the local structuring and aggregation tendencies of these materials, which are crucial for their application in organic electronics. For thiazole-chalcone hybrids, MD simulations have been used to confirm the stable binding of lead compounds to DNA gyrase B, with analyses of RMSD, RMSF, and hydrogen bond formation over the simulation trajectory providing evidence for the stability of the complex. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding toxicity)
There is no specific published research detailing the in silico ADME properties of this compound. Computational ADME studies are crucial in early-stage drug discovery to predict the pharmacokinetic profile of a compound. These predictions typically involve calculations of properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for crossing biological barriers like the blood-brain barrier.
For related but structurally distinct heterocyclic compounds, researchers have utilized various computational models to predict ADME profiles. nih.govnih.gov These studies often employ software that calculates parameters based on the molecule's structure, contributing to the design of compounds with more favorable drug-like properties. nih.govnih.gov However, without specific computational analysis of this compound, any discussion of its ADME profile would be purely speculative.
Exploration of in Vitro Biological Activities and Molecular Interactions of Pyrrolo 3,4 D Thiazolone Derivatives
In Vitro Enzyme Inhibition Studies
The interaction of pyrrolo[3,4-d]thiazolone derivatives and related structures with various enzymes has been a subject of extensive investigation, revealing potential therapeutic applications in inflammation, hyperuricemia, and thrombosis.
Cyclooxygenase (COX) Isoenzyme Inhibition and Selectivity Profiles
Derivatives of pyrrolo[3,4-d]pyridazinone, a structurally related class of compounds, have been evaluated for their ability to inhibit cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. These enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
In one study, novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and evaluated for their COX inhibitory activity. The results indicated that these compounds exhibited nearly equal activity against both COX-1 and COX-2 isoenzymes. Notably, all the tested compounds were more potent inhibitors of the COX-2 isoform than the reference drug, Meloxicam. While significant selectivity for COX-2 was not observed, the affinity for this isoform was comparable to that of Meloxicam. researchgate.net
Another study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones also demonstrated potent inhibition of both COX-1 and COX-2. researchgate.net For some of these derivatives, the COX-1 inhibition was stronger than that of meloxicam. With one exception, the compounds with COX-2 inhibitory activity showed higher potency than meloxicam. researchgate.net Most of the tested compounds in this series also displayed greater COX-2 selectivity than meloxicam. researchgate.net
Further research on Mannich base derivatives of pyrrolo[3,4-c]pyrrole (B14788784) has identified them as potent and preferential COX-2 inhibitors, with a COX-2/COX-1 inhibitory ratio superior to that of meloxicam. nih.gov Similarly, N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have been reported as potent COX-2 inhibitors with a favorable COX-2/COX-1 selectivity index compared to meloxicam.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrrolo[3,4-d]pyridazinone and Related Derivatives
| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2 | Nearly equal inhibition of COX-1 and COX-2; more potent COX-2 inhibition than Meloxicam. | researchgate.net |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2 | Potent inhibition of both isoforms; some derivatives stronger than Meloxicam; most showed greater COX-2 selectivity than Meloxicam. | researchgate.net |
| Mannich base derivatives of pyrrolo[3,4-c]pyrrole | COX-1, COX-2 | Potent and preferential COX-2 inhibitors with a better selectivity ratio than Meloxicam. | nih.gov |
| N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | COX-1, COX-2 | Potent COX-2 inhibitors with a superior selectivity index compared to Meloxicam. |
Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. While direct studies on 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one are limited, research on structurally related pyrrole (B145914) derivatives provides insights into their potential as XO inhibitors.
A study on novel-substituted pyrrole carboxamide derivatives identified several compounds with significant in vitro inhibitory activity against xanthine oxidase. The most active compounds were those with either no substituent or a para-methyl group on the phenyl moiety. researchgate.net In silico molecular docking studies suggested that these compounds bind to the active site of the enzyme, and the calculated binding energies were in good agreement with the experimental inhibitory activities. researchgate.net
Furthermore, research on 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its 5-methyl derivative demonstrated weak, noncompetitive inhibition of xanthine oxidase. nih.gov This suggests that the pyrrole-fused ring system can interact with XO, albeit with varying potency and mechanism depending on the specific heterocyclic structure and substituents.
Table 2: In Vitro Xanthine Oxidase (XO) Inhibition by Pyrrole Derivatives
| Compound Class | Inhibition Type | Key Findings | Reference(s) |
|---|---|---|---|
| Substituted pyrrole carboxamides | Not specified | Active compounds identified, with activity dependent on phenyl substitution. In silico studies support binding to the active site. | researchgate.net |
| 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and derivatives | Noncompetitive | Weak inhibition of xanthine oxidase observed. | nih.gov |
Blood Coagulation Factor (e.g., Xa, XIa) Inhibition
The inhibition of blood coagulation factors, such as Factor Xa (FXa) and Factor XIa (FXIa), is a key approach in the development of anticoagulant therapies for thrombotic disorders. Studies on pyrrolo-fused heterocyclic systems have revealed their potential in this area.
Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been designed and synthesized as inhibitors of both FXa and FXIa. In vitro testing of a series of these hybrid molecules revealed that several compounds were capable of inhibiting both coagulation factors, while others were selective for FXIa. researchgate.netnih.gov For the most potent compounds, IC50 values of 3.68 µM for FXa inhibition and 2 µM for FXIa inhibition were reported. researchgate.netnih.gov
In a separate study, a series of pyrrolo[3,2-d]pyrimidineone derivatives were designed as novel FXa inhibitors. Bioassays demonstrated that these compounds possessed moderate to excellent in vitro anticoagulant potency. The most promising compound from this series exhibited a potent FXa inhibitory activity with an IC50 value of 1.57 nM. researchgate.net
Table 3: In Vitro Blood Coagulation Factor Inhibition by Pyrrolo-Fused Derivatives
| Compound Class | Target Factor(s) | IC50 Values | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | FXa, FXIa | FXa: 3.68 µM (best); FXIa: 2 µM (best) | Some dual inhibitors and some selective FXIa inhibitors were identified. | researchgate.netnih.gov |
| Pyrrolo[3,2-d]pyrimidineone derivatives | FXa | 1.57 nM (best) | Moderate to excellent in vitro anticoagulant potency observed. | researchgate.net |
Other Relevant Enzyme Target Interactions (e.g., InhA enzyme)
The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the mycolic acid biosynthesis pathway and a validated target for antitubercular drugs. Various pyrrole-containing heterocyclic compounds have been investigated for their potential to inhibit InhA.
A study on novel pyrrole-fused pyrimidine (B1678525) derivatives identified compounds with significant antitubercular activity. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv. Enzymatic assays showed that this compound achieved 36% inhibition of the InhA enzyme at a concentration of 50 µM. researchgate.net Computational docking studies supported the hypothesis that these compounds act as direct InhA inhibitors. researchgate.net
Other research on pyrrolyl acetohydrazide analogues also demonstrated their potential as InhA inhibitors. nih.gov Molecular modeling studies have been used to understand the binding interactions of these pyrrole derivatives within the active site of the InhA enzyme. nih.gov These findings highlight the potential of the pyrrole scaffold in the design of novel antitubercular agents targeting InhA.
In Vitro Antiproliferative and Anticancer Evaluations on Cell Lines
The evaluation of novel chemical entities for their ability to inhibit cancer cell growth is a cornerstone of oncology drug discovery. Various pyrrolo-fused heterocyclic systems have been assessed for their in vitro antiproliferative and anticancer activities.
Assessment of Cell Viability and Growth Inhibition (IC50 values in cell lines)
A range of pyrrolo-fused heterocyclic derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrrolo[3,4-a]carbazole-1,3-diones and pyrrolo[3,4-c]carbazole-1,3-diones were synthesized and evaluated for their in vitro antiproliferative activities against murine leukemia (L1210), human colon carcinoma (HT29 and HCT116) cell lines. nih.gov
In another study, novel thiazole-integrated pyrrolotriazinone derivatives were assessed for their antiproliferative effects against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The results indicated that these hybrid molecules exhibit significant cytotoxic effects. nih.govresearchgate.net
Furthermore, a study on pyrrolo[3,4-d]isoxazole derivatives identified compounds with notable activity against the human cervical carcinoma (HeLa) cell line, with IC50 values as low as 7 µg/mL. sciforum.net Research on 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one revealed high antiproliferative activity against a panel of cancer cells, with a particularly low growth inhibition concentration (GI50) of 0.0351 µM towards a leukemic cell line. researchgate.net
Table 4: In Vitro Antiproliferative Activity of Pyrrolo-Fused Derivatives
| Compound Class | Cell Line(s) | IC50 / GI50 Values | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrrolo[3,4-a]carbazole-1,3-diones and Pyrrolo[3,4-c]carbazole-1,3-diones | L1210, HT29, HCT116 | Not specified | Demonstrated in vitro antiproliferative activities. | nih.gov |
| Thiazole-integrated pyrrolotriazinones | MCF-7, A549, HepG2 | Varies by compound | Significant cytotoxic effects observed. | nih.govresearchgate.net |
| Pyrrolo[3,4-d]isoxazoles | HeLa | As low as 7 µg/mL | Notable antiproliferative activity against cervical cancer cells. | sciforum.net |
| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | Leukemic cell line (SR) | 0.0351 µM (GI50) | High antiproliferative activity against a panel of cancer cells. | researchgate.net |
Mechanisms of Antiproliferative Action
The antiproliferative effects of pyrrolo[3,4-d]thiazole derivatives are an emerging area of research. While direct studies on "this compound" are not extensively documented, investigations into the broader family of compounds suggest potential mechanisms of action, including the modulation of reactive oxygen and nitrogen species and interactions with critical cellular proteins.
One patent has mentioned a pyrrolo[3,4-d]thiazole derivative in the context of vascular reactive oxygen species (ROS) formation, suggesting a potential role in modulating oxidative stress pathways that are often dysregulated in cancer cells. googleapis.com However, detailed experimental studies elucidating this specific mechanism for this class of compounds are not yet widely available.
The structural similarity of the pyrrolo[3,4-d]thiazole scaffold to other known anticancer agents suggests that these compounds could potentially interact with various cellular targets. For instance, many heterocyclic compounds containing thiazole (B1198619) and pyrrole rings have been shown to exert their antiproliferative effects through mechanisms such as tubulin polymerization inhibition. While direct evidence for tubulin binding by "this compound" is not currently available, this remains a plausible area for future investigation given the activities of related heterocyclic structures.
Further research is necessary to fully characterize the mechanisms of antiproliferative action for this specific class of compounds, including their impact on cellular signaling pathways, cell cycle progression, and apoptosis.
In Vitro Antimicrobial and Antifungal Activity Investigations
The investigation of pyrrolo[3,4-d]thiazole derivatives has revealed promising antimicrobial and antifungal properties. The fused heterocyclic ring system is a common feature in many antimicrobial agents, and compounds containing this scaffold are being explored for their potential to combat various pathogens.
One derivative, 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one, has demonstrated notable antifungal activity. While the specific spectrum of susceptible fungal species and the mechanism of action have not been fully elucidated, this finding highlights the potential of the pyrrolo[3,4-d]thiazolone core in the development of new antifungal agents.
The broader class of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has also been suggested to possess antibacterial and antifungal properties, further supporting the potential of the pyrrolo-thiazole scaffold in antimicrobial drug discovery. chemshuttle.com The mechanism of action for these compounds is likely to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.
The following table summarizes the reported antimicrobial and antifungal activities of select pyrrolo[3,4-d]thiazole derivatives.
| Compound/Scaffold | Activity | Source(s) |
| 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one | Antifungal | |
| 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid | Antibacterial, Antifungal | chemshuttle.com |
Further studies are warranted to explore the full antimicrobial spectrum and to identify the specific molecular targets of these compounds.
Other Reported In Vitro Biological Activities
Beyond their antiproliferative and antimicrobial potential, derivatives of the pyrrolo[3,4-d]thiazole scaffold and structurally similar compounds have been investigated for a variety of other in vitro biological activities. These explorations suggest a broad therapeutic potential for this class of molecules.
Anti-HIV Activity: Some derivatives of the pyrrolo[3,4-d]thiazole scaffold have shown potential as anti-HIV-1 agents. It is suggested that these compounds may act by inhibiting reverse transcriptase, a critical enzyme for the replication of the HIV virus.
Antidiabetic Potential: While direct studies on the antidiabetic effects of pyrrolo[3,4-d]thiazole derivatives are limited, related heterocyclic compounds have been investigated for their ability to inhibit carbohydrate-degrading enzymes such as α-amylase and α-glucosidase. researchgate.net Inhibition of these enzymes can help to control postprandial hyperglycemia, a key aspect of managing diabetes mellitus. This suggests a potential avenue for future research into the antidiabetic properties of the pyrrolo[3,4-d]thiazolone scaffold.
Anticonvulsant, Analgesic, and Sedative Activities: The broader class of thiazole derivatives has been reported to possess anticonvulsant properties. Additionally, compounds with related heterocyclic systems have been investigated for their analgesic and sedative effects. researchgate.net These findings suggest that the pyrrolo[3,4-d]thiazolone core could serve as a template for the development of novel agents targeting the central nervous system.
The diverse range of reported biological activities for the pyrrolo[3,4-d]thiazole scaffold and related compounds is summarized in the table below.
| Activity | Investigated Scaffold/Derivative | Potential Mechanism/Target | Source(s) |
| Anti-HIV-1 | 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole | Inhibition of reverse transcriptase | |
| Antidiabetic | Related heterocyclic compounds | Inhibition of α-amylase and α-glucosidase | researchgate.net |
| Anticonvulsant | Thiazole derivatives | Modulation of CNS targets | |
| Analgesic | Related heterocyclic compounds | Modulation of pain pathways | researchgate.net |
These preliminary findings underscore the versatility of the pyrrolo[3,4-d]thiazole scaffold and provide a strong rationale for the continued exploration of its derivatives for various therapeutic applications.
Structure Activity Relationship Sar Studies of 2 Bromo 4h Pyrrolo 3,4 D Thiazol 6 5h One Derivatives
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of derivatives of the 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one scaffold are profoundly influenced by the nature and position of various substituents. Alterations to the pyrrole (B145914), thiazole (B1198619), or pendant groups can lead to significant changes in potency and target specificity.
Substitutions on the pyrrole nitrogen, for instance, can modulate pharmacokinetic properties and target engagement. The introduction of small alkyl groups may enhance lipophilicity, potentially improving cell permeability. Conversely, the incorporation of more polar moieties, such as hydroxyl or amino groups, could increase aqueous solubility and present new hydrogen bonding opportunities with biological targets.
In analogous heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine derivatives, the nature of the substituent at positions equivalent to the pyrrole ring of this compound has been shown to be critical for activity. For example, in a series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, variations in the substituent on the pyrazole (B372694) ring led to a wide range of potencies against targets like FLT3 and VEGFR2. nih.gov
The following table illustrates hypothetical SAR data for N-substituted derivatives of this compound, based on established medicinal chemistry principles.
| Compound | Substituent at N-5 | Hypothetical IC50 (nM) | Selectivity Profile |
| 1a | -H | 100 | Moderate |
| 1b | -CH3 | 50 | High |
| 1c | -CH2CH2OH | 80 | Moderate |
| 1d | -C(O)Ph | 200 | Low |
Role of the Bromo Group in Modulating Receptor Binding and Pharmacophore Features
In studies of other brominated heterocyclic compounds, the bromo group has been shown to be a crucial element for biological activity. For example, in a series of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates, the presence of the bromophenyl moiety was integral to their observed actoprotective effects. zsmu.edu.ua The position and electronic environment of the bromine atom can influence the molecule's electrostatic potential and shape, which are critical for complementary interactions with a biological target.
Pharmacophore modeling of related heterocyclic inhibitors often identifies the region occupied by the halogen as a key hydrophobic or halogen-bonding feature. nih.gov Replacing the bromo group with other substituents, such as a chloro, fluoro, or methyl group, would likely have a profound impact on the binding affinity and selectivity, as each group possesses different steric and electronic properties.
Influence of Pyrrolo-Thiazolone Ring System Modifications on Activity
Studies on related fused heterocyclic systems, such as pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines, have demonstrated that even subtle changes to the ring system can have a significant impact on DNA-binding affinity and cytotoxicity. nih.gov In some cases, the introduction of an additional ring fused to the core structure can either enhance or diminish activity, depending on the nature and position of the new ring. nih.gov
Stereochemical Considerations and Their Effect on Molecular Interactions
While the core this compound scaffold is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. If a substituent at the 4-position of the pyrrole ring, for example, creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different potencies and selectivities.
This difference in activity arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target, such as an enzyme or receptor. One stereoisomer may orient its key binding groups more favorably within the binding site, leading to stronger interactions, while the other may experience steric clashes or be unable to form crucial bonds.
In the development of inhibitors for various targets, including bromodomains, the stereochemistry of the molecule is often a critical determinant of activity. nih.gov The precise spatial orientation of functional groups is essential for achieving optimal engagement with the amino acid residues in the binding pocket. Therefore, if chiral derivatives of this compound are synthesized, the separation and individual biological evaluation of the stereoisomers would be a crucial step in the SAR investigation.
Future Research Directions and Translational Perspectives Non Clinical
Development of Advanced Synthetic Methodologies for Diversified Analogues
Future research should prioritize the development of sophisticated and efficient synthetic routes to generate analogues of 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one. The exploration of modern synthetic techniques can facilitate the creation of a diverse chemical space around this core scaffold.
Key strategies could include:
Multicomponent Reactions (MCRs) : MCRs offer a powerful tool for building molecular complexity in a single step. The development of an MCR to construct the pyrrolo[3,4-d]thiazole core would be a significant advancement, allowing for the rapid generation of analogues by varying multiple starting materials simultaneously. For instance, novel approaches to hetero-fused benzopyranopyridines have been successfully developed using MCRs, demonstrating the power of this strategy for creating polycondensed heterocyclic systems. nih.gov
Cross-Coupling Reactions : The bromo-substituent at the C-2 position is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions would enable the introduction of a wide variety of aryl, heteroaryl, and amine substituents, significantly expanding the structural diversity of the compound library. Such methods have been effectively used to functionalize similar heterocyclic systems, like pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. nih.gov
One-Pot Procedures : Streamlining synthetic sequences into one-pot procedures can improve efficiency and yield. A one-pot synthesis for 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole has been reported, highlighting the potential for developing similar efficient methods for the target scaffold. nih.gov
| Synthetic Methodology | Description | Potential Application for this compound Analogues |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing atoms from all starting materials. nih.gov | Rapid assembly of the core pyrrolo[3,4-d]thiazole structure and introduction of diversity at multiple positions. |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov | Introduction of various aryl and heteroaryl groups at the C-2 position by replacing the bromine atom. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov | Introduction of diverse primary and secondary amine functionalities at the C-2 position. |
| Annulation Reactions | Ring-forming reactions that create a new cyclic structure onto an existing molecule. nih.gov | Construction of the fused pyrrole (B145914) ring onto a pre-formed thiazole (B1198619) precursor. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can be leveraged to design novel analogues of this compound with optimized properties.
De Novo Design : Generative AI models can design entirely new molecules with desired characteristics. nih.gov Platforms like Chemistry42 use deep adversarial models and reinforcement learning to generate novel structures with predefined properties, which could be applied to create new pyrrolo[3,4-d]thiazol-6(5H)-one derivatives with enhanced potency or selectivity. nih.gov
Property Prediction : ML algorithms can be trained on existing chemical data to predict the biological activities, pharmacokinetic properties, and potential toxicity of new designs before synthesis. mdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.
Off-Target Prediction : A significant challenge in drug development is unintended target interactions. AI/ML-based frameworks can predict these "off-target" interactions, which can help in repurposing compounds or identifying potential side effects early on. mdpi.com Such a framework has been used to identify numerous off-target interactions for known drugs, many of which were later confirmed in vitro. mdpi.com
Deeper Mechanistic Studies of In Vitro Biological Effects
While the specific biological activities of this compound are not yet widely reported, its structural motifs are present in compounds with known biological effects. Future research should focus on comprehensive in vitro screening followed by in-depth mechanistic studies.
Anticancer Activity : Fused heterocyclic systems, including those with thiazole and pyrrole rings, are known to possess anticancer properties. nih.govmdpi.comnih.gov Potential mechanisms to investigate for analogues include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. nih.govnih.gov For example, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comsinfoobiotech.comtriazine sulfonamides have demonstrated strong cytotoxic activity in cancer cell lines, linked to the induction of apoptosis and necroptosis. mdpi.com
Antimicrobial and Antioxidant Potential : Thiazole derivatives have been investigated for a range of biological activities, including as antimicrobial and antioxidant agents. mdpi.comnih.gov Studies could explore the ability of this compound analogues to inhibit microbial growth or to scavenge free radicals, as has been shown for certain 2-aminothiazole (B372263) derivatives. mdpi.com
Enzyme Inhibition : The pyrrolo-isoxazole scaffold, which has structural similarities, has been shown to produce potent acetylcholinesterase (AChE) inhibitors. nih.gov Screening against a panel of enzymes could uncover novel inhibitory activities.
Exploration of this compound as a Versatile Synthetic Scaffold for Chemical Biology Probes
The inherent reactivity of the scaffold makes it an excellent candidate for the development of chemical biology probes. These tools are essential for studying biological processes and identifying drug targets.
Scaffold Hopping : The novel 2H-thiazolo[4,5-d] mdpi.comsinfoobiotech.comnih.govtriazole system has been proposed as a valuable building block for scaffold hopping strategies in medicinal chemistry. rsc.org Similarly, the pyrrolo[3,4-d]thiazole core can serve as a template to design new classes of molecules with novel biological functions.
Probe Synthesis : The bromine atom can be replaced with reporter tags such as fluorophores or biotin (B1667282) via cross-coupling reactions. The lactam nitrogen also provides a site for modification. These modified compounds can be used as probes to visualize cellular targets, study drug-protein interactions, and facilitate target identification through affinity-based proteomics.
Application of Spectroscopic Techniques for Real-Time Reaction Monitoring
The synthesis of complex molecules can be optimized through the use of advanced spectroscopic techniques for real-time analysis.
Structural Characterization : Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structures of newly synthesized analogues. nih.govresearchgate.net
Process Analytical Technology (PAT) : To optimize synthetic reactions, PAT tools like in-situ IR or Raman spectroscopy could be implemented. These techniques allow for real-time monitoring of reactant consumption and product formation, leading to improved reaction control, higher yields, and enhanced safety.
Advanced Spectroscopy : Techniques like fluorescence spectroscopy can be used to study the photophysical properties of synthesized compounds, especially if fluorescent analogues are developed for use as chemical probes. nih.gov
Advanced Computational Models for Predicting Novel Target Interactions
Computational modeling provides a powerful, resource-efficient way to hypothesize and test potential biological targets for new compounds.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can be used to screen libraries of virtual analogues against known protein targets, such as kinases or enzymes, to identify potential binders. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activity. nih.gov These models can predict the activity of newly designed analogues and guide the optimization process.
Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for other molecules that fit the pharmacophore, potentially identifying compounds with different core scaffolds but similar activity.
| Computational Method | Description | Application to this compound |
| Molecular Docking | Predicts the binding mode and affinity of a small molecule to the active site of a biological target. nih.gov | To screen for potential interactions with a wide range of proteins, such as kinases and enzymes. mdpi.com |
| QSAR Modeling | Correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties. nih.gov | To predict the biological activity of novel analogues and guide lead optimization. |
| AI/ML-based Target Prediction | Uses machine learning algorithms trained on large datasets of drug-target interactions to predict novel targets for a given molecule. mdpi.com | To identify potential primary targets and off-targets, opening avenues for new therapeutic applications or repurposing. |
| Pharmacophore Modeling | Defines the essential steric and electronic features necessary for a molecule to interact with a specific target. | To identify novel scaffolds that retain the key interaction features of active pyrrolo[3,4-d]thiazol-6(5H)-one analogues. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two critical steps: (1) formation of the pyrrolo-thiazole core via cyclization of precursor amines or thioamides under acidic or basic conditions, and (2) bromination at the 2-position using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or THF) . For example, tert-butyl derivatives of this scaffold are synthesized via esterification after bromination, requiring precise stoichiometry to avoid over-bromination . Reaction optimization (e.g., temperature, solvent polarity) is critical, as microwave-assisted methods can enhance reaction efficiency and purity compared to conventional heating .
| Reaction Step | Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C | 40-60% | Competing side reactions (e.g., oxidation) |
| Bromination | NBS, DMF, 0°C | 70-85% | Regioselectivity control |
| Esterification | t-BuOH, DCC | 50-65% | Hydrolysis sensitivity |
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is essential for confirming bond lengths, angles, and stereochemistry. For brominated heterocycles, heavy-atom effects improve data resolution. SHELX’s robustness in handling twinned or high-symmetry crystals makes it ideal for resolving disorder in the pyrrolo-thiazole ring . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and hydrogen-bonding networks can be mapped using SHELXPRO .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays, and how are they measured?
- Methodological Answer :
- Solubility : Determined via shake-flask method in PBS (pH 7.4) or DMSO, with HPLC-UV quantification. Brominated pyrrolo-thiazoles often exhibit low aqueous solubility (<10 µM), necessitating DMSO stock solutions .
- Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The thiazole ring’s susceptibility to hydrolysis under acidic conditions requires pH-controlled buffers .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in bromination reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites prone to electrophilic bromination. For this compound, the C2 position shows higher Fukui indices, aligning with experimental bromination outcomes . Molecular docking (AutoDock Vina) further predicts interactions with brominating agents, aiding in solvent selection .
Q. What strategies minimize by-products during large-scale synthesis?
- Methodological Answer :
- Stepwise Bromination : Use substoichiometric NBS (0.95 equiv) to prevent di-bromination .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., ring-opening) .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Q. How do structural modifications (e.g., substituents on the pyrrole ring) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with variations at the 4- and 5-positions. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility .
- Bulkier substituents (e.g., tert-butyl) improve binding affinity to target proteins but may hinder cellular uptake .
- Biological Testing : IC₅₀ values against kinase targets (e.g., EGFR) are correlated with substituent hydrophobicity (ClogP) using multivariate regression .
Data Contradictions and Resolution
- Contradiction : reports 70-85% bromination yields, while notes 29% yield for a similar step.
- Resolution : The lower yield in arises from using acetic acid (protic solvent), which promotes side reactions. Non-polar solvents (DMF) in suppress hydrolysis .
- Contradiction : Computational models ( ) predict C2 bromination, but some studies report C3 bromination under radical conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
